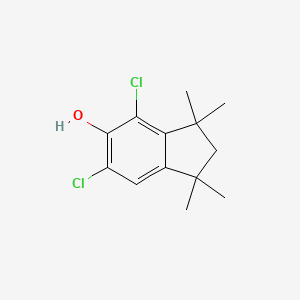
4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol is a chemical compound with the molecular formula C13H16Cl2O It is known for its unique structure, which includes two chlorine atoms and four methyl groups attached to an indan ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol typically involves the chlorination of 1,1,3,3-tetramethylindan-5-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 6 positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to avoid over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反应分析
Types of Reactions
4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and methyl groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol shares similarities with other chlorinated indan derivatives, such as 4,6-dichloroindan-5-ol and 4,6-dichloro-1,1,3,3-tetramethylindan-2-ol.
Uniqueness
- The presence of four methyl groups and two chlorine atoms in this compound makes it unique compared to other indan derivatives. These substituents influence its chemical reactivity, stability, and potential applications, distinguishing it from similar compounds.
生物活性
4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol is a chlorinated organic compound with the molecular formula C13H14Cl2O and a molecular weight of approximately 273.16 g/mol. Its unique structure includes two chlorine atoms and a tetramethyl group attached to an indan skeleton, which contributes to its potential biological activity. This article explores the biological properties of this compound based on various studies and findings.
Chemical Structure and Properties
The compound's structure features a hydroxyl group (-OH) that enhances its reactivity and potential interactions with biological systems. The presence of chlorine atoms increases its lipophilicity, which may influence its behavior in biological environments.
| Property | Details |
|---|---|
| Molecular Formula | C13H14Cl2O |
| Molecular Weight | 273.16 g/mol |
| Functional Groups | Hydroxyl (-OH), Chlorine (Cl) |
| Structural Features | Indan skeleton with tetramethyl groups |
Pharmacological Potential
Research indicates that this compound exhibits properties relevant to pharmacology and toxicology. Studies have suggested its potential interactions with various biological targets, although specific mechanisms are still under investigation. The compound's structure suggests possible effects on cellular pathways that warrant further exploration.
Case Studies and Research Findings
- Study on Receptor Binding : A study explored the binding affinity of similar compounds to corticotropin-releasing factor (CRF) receptors. Although specific data for this compound was not detailed, related compounds exhibited significant receptor binding inhibition (IC50 values in the nanomolar range) . This suggests that derivatives or structurally similar compounds may also demonstrate notable pharmacological activity.
- Metabolic Stability : Research into the metabolic pathways of structurally related compounds indicates that metabolic stability is crucial for effective pharmacological action. Compounds with similar structures have shown varying degrees of metabolic stability in human hepatic microsomes . Understanding these pathways could provide insights into the safety and efficacy of this compound in therapeutic applications.
- Toxicological Assessments : Preliminary assessments indicate that while certain chlorinated compounds can exhibit bioactivity, they may also pose risks due to toxicity. Evaluating the toxicological profile of this compound is essential for determining safe usage levels in potential applications .
The exact mechanism of action for this compound remains largely unexplored; however, its structural features suggest it may interact with various molecular targets within biological systems. The hydroxyl group may facilitate hydrogen bonding with proteins or other biomolecules, influencing enzymatic activities or receptor interactions.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound within a broader category of chlorinated compounds, a comparison table is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-2-methylphenol | Chlorinated phenol | Known for antiseptic properties |
| 2,4-Dichlorophenoxyacetic acid | Herbicide with two chlorine substituents | Widely used in agriculture |
| 2-Chlorobenzyl alcohol | Chlorinated benzyl alcohol | Exhibits different solubility and reactivity |
These comparisons highlight the diversity among chlorinated organic chemicals and underscore the unique aspects of this compound.
属性
CAS 编号 |
93892-32-1 |
|---|---|
分子式 |
C13H16Cl2O |
分子量 |
259.17 g/mol |
IUPAC 名称 |
4,6-dichloro-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C13H16Cl2O/c1-12(2)6-13(3,4)9-7(12)5-8(14)11(16)10(9)15/h5,16H,6H2,1-4H3 |
InChI 键 |
FTHYZVZUNYOUGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C2=C(C(=C(C=C21)Cl)O)Cl)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















